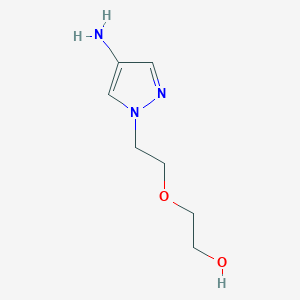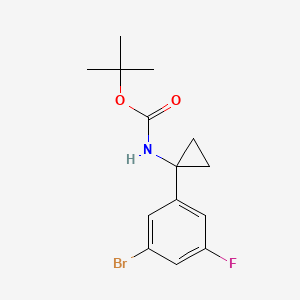
tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Introduction of the bromine and fluorine substituents: This step involves the selective bromination and fluorination of the phenyl ring. Reagents such as bromine (Br2) and fluorine (F2) or their derivatives can be used under controlled conditions.
Carbamate formation: The final step involves the reaction of the substituted cyclopropyl phenyl compound with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial production of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl ring substituents.
Reduction: Reduction reactions can target the carbamate group or the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles or electrophiles such as sodium methoxide (NaOCH3) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmacological research: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Drug development: Its structural features make it a candidate for the development of new therapeutic agents.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Agricultural chemicals: It may serve as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-[1-(3-chloro-5-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-4-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate
Uniqueness: tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H17BrFNO2 |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
NGZNGJRKGZHPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


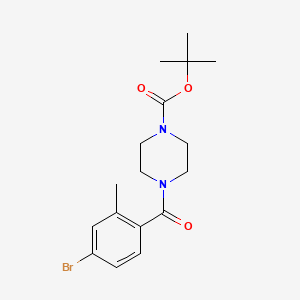
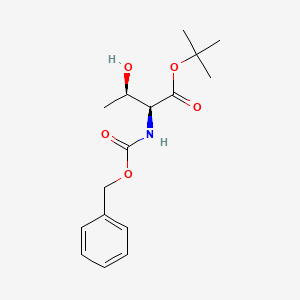
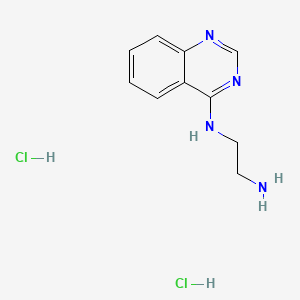
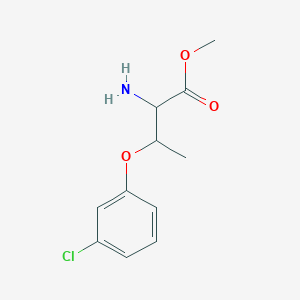
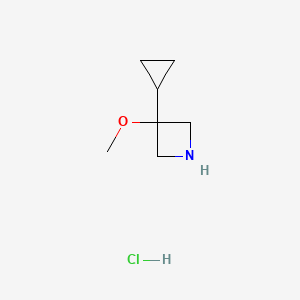
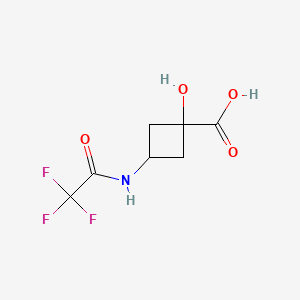

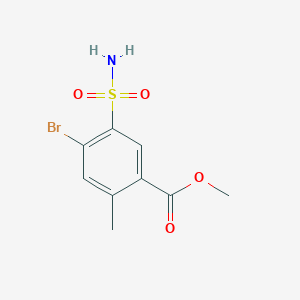
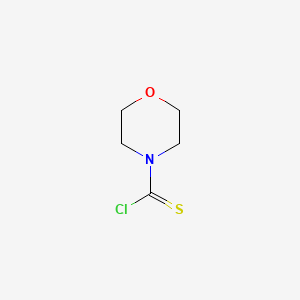
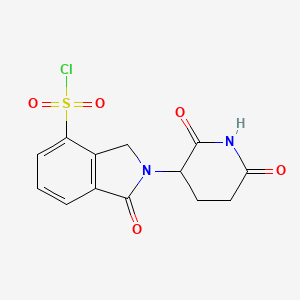

![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
